REACTION_CXSMILES
|
[C:1]([O-])(C)(C)C.[K+].C(OCC)(=O)CC(OCC)=O.Cl[C:19]1[C:20]([C:29]([F:32])([F:31])[F:30])=[CH:21][C:22]([N+:26]([O-:28])=[O:27])=[C:23]([NH2:25])[CH:24]=1.[OH-].[K+].Cl>CS(C)=O.O>[CH3:1][C:19]1[C:20]([C:29]([F:32])([F:31])[F:30])=[CH:21][C:22]([N+:26]([O-:28])=[O:27])=[C:23]([NH2:25])[CH:24]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
71.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
97.9 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
60.14 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C1)N)[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
65.24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 20 h at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a 1.5 L flask
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 23° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated to 100° C.
|
Type
|
STIRRING
|
Details
|
stirred for further 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 23° C.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with tert-butyl methyl ether (TBME) The organic layers
|
Type
|
WASH
|
Details
|
were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid, which
|
Type
|
CUSTOM
|
Details
|
was triturated with hot heptane
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with heptane
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC(=C(C1)N)[N+](=O)[O-])C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |